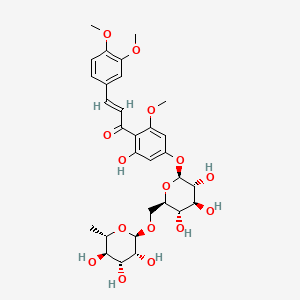
Psilocin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psilocin-d4: is a deuterated form of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. This compound is used primarily in scientific research as an internal standard in analytical chemistry, particularly in the study of psilocybin and psilocin metabolism and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of psilocin-d4 involves the incorporation of deuterium atoms into the psilocin molecule. One common method is the reduction of psilocybin-d4, which is synthesized by introducing deuterium into the precursor compounds. The process typically involves the following steps:
Synthesis of Deuterated Precursors: Deuterated tryptamine derivatives are prepared by substituting hydrogen atoms with deuterium in the starting materials.
Formation of Psilocybin-d4: The deuterated tryptamine is then phosphorylated to form psilocybin-d4.
Reduction to this compound: Psilocybin-d4 is reduced under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Psilocin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indolequinones, which are responsible for the blueing reaction observed in bruised mushrooms.
Reduction: Reduction reactions can convert psilocybin-d4 to this compound.
Substitution: Substitution reactions can occur at the indole ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Indolequinones and other oxidized derivatives.
Reduction: this compound from psilocybin-d4.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
Psilocin-d4 is extensively used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of psilocybin and psilocin in biological samples.
Pharmacokinetics: Studying the metabolism and distribution of psilocybin and psilocin in the body.
Neuropharmacology: Investigating the effects of psilocybin and psilocin on the brain and their potential therapeutic applications in treating mental health disorders such as depression and anxiety.
Toxicology: Assessing the safety and toxicity of psilocybin and psilocin.
Mécanisme D'action
Psilocin-d4, like psilocin, exerts its effects primarily through agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in the psychedelic effects. The compound also affects other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Psilocin-d4 is similar to other deuterated tryptamines and indoleamines, such as:
Psilocybin-d4: The phosphorylated precursor of this compound.
Deuterated N,N-Dimethyltryptamine (DMT-d4): Another deuterated psychedelic compound.
Deuterated 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT-d4): A deuterated form of 5-MeO-DMT.
Uniqueness: this compound is unique due to its specific use as an internal standard in analytical chemistry, providing accurate quantification of psilocybin and psilocin in research studies. Its deuterated nature allows for precise tracking and differentiation from non-deuterated compounds in complex biological matrices.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i6D2,7D2 |
Clé InChI |
SPCIYGNTAMCTRO-KXGHAPEVSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C |
SMILES canonique |
CN(C)CCC1=CNC2=C1C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)











amino]butanedioic acid](/img/structure/B13445726.png)

